![molecular formula C18H26F2N2O B6062342 2-[1-cyclopentyl-4-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6062342.png)
2-[1-cyclopentyl-4-(3,4-difluorobenzyl)-2-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-cyclopentyl-4-(3,4-difluorobenzyl)-2-piperazinyl]ethanol, also known as JNJ-42165279, is a novel compound that has been developed for the treatment of various central nervous system disorders. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of major depressive disorder and schizophrenia.
Wirkmechanismus
2-[1-cyclopentyl-4-(3,4-difluorobenzyl)-2-piperazinyl]ethanol is a selective antagonist of the 5-HT7 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The 5-HT7 receptor is involved in the regulation of various physiological processes, including mood, cognition, and sleep. By blocking the 5-HT7 receptor, 2-[1-cyclopentyl-4-(3,4-difluorobenzyl)-2-piperazinyl]ethanol modulates the activity of several neurotransmitter systems, including serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
2-[1-cyclopentyl-4-(3,4-difluorobenzyl)-2-piperazinyl]ethanol has been shown to have several biochemical and physiological effects in preclinical studies. The compound has been shown to increase serotonin and dopamine levels in the prefrontal cortex, which is a brain region that is involved in the regulation of mood and cognition. In addition, 2-[1-cyclopentyl-4-(3,4-difluorobenzyl)-2-piperazinyl]ethanol has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[1-cyclopentyl-4-(3,4-difluorobenzyl)-2-piperazinyl]ethanol in lab experiments include its high selectivity for the 5-HT7 receptor, its ability to modulate several neurotransmitter systems, and its potential use in the treatment of various central nervous system disorders. The limitations of using 2-[1-cyclopentyl-4-(3,4-difluorobenzyl)-2-piperazinyl]ethanol in lab experiments include its limited availability, its potential for off-target effects, and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research and development of 2-[1-cyclopentyl-4-(3,4-difluorobenzyl)-2-piperazinyl]ethanol. These include the evaluation of its safety and efficacy in clinical trials for the treatment of major depressive disorder and schizophrenia, the investigation of its potential use in the treatment of other central nervous system disorders, and the development of new compounds based on its structure for the treatment of various diseases. In addition, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of 2-[1-cyclopentyl-4-(3,4-difluorobenzyl)-2-piperazinyl]ethanol and to identify potential biomarkers for its clinical use.
Synthesemethoden
The synthesis of 2-[1-cyclopentyl-4-(3,4-difluorobenzyl)-2-piperazinyl]ethanol involves several steps, including the reaction of 1-cyclopentylpiperazine with 3,4-difluorobenzaldehyde to form the intermediate compound 1-cyclopentyl-4-(3,4-difluorobenzyl)piperazine. This intermediate is then reacted with ethylene oxide to form the final product, 2-[1-cyclopentyl-4-(3,4-difluorobenzyl)-2-piperazinyl]ethanol.
Wissenschaftliche Forschungsanwendungen
2-[1-cyclopentyl-4-(3,4-difluorobenzyl)-2-piperazinyl]ethanol has been extensively studied in preclinical models for its potential use in the treatment of various central nervous system disorders. The compound has shown efficacy in animal models of depression, anxiety, and schizophrenia. In addition, 2-[1-cyclopentyl-4-(3,4-difluorobenzyl)-2-piperazinyl]ethanol has been shown to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-[1-cyclopentyl-4-[(3,4-difluorophenyl)methyl]piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26F2N2O/c19-17-6-5-14(11-18(17)20)12-21-8-9-22(15-3-1-2-4-15)16(13-21)7-10-23/h5-6,11,15-16,23H,1-4,7-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZZSFGWNKZVGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2CCO)CC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-Cyclopentyl-4-(3,4-difluorobenzyl)-2-piperazinyl]ethanol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.